1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
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Overview
Description
1-(1-Bicyclo[221]heptanyl)ethanamine;hydrochloride is an organic compound with the molecular formula C₉H₁₇N·HCl It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through various methods, including the Diels-Alder reaction.
Functionalization: The bicyclo[2.2.1]heptane is then functionalized to introduce the ethanamine group. This can be achieved through a series of reactions, including halogenation followed by amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can have different functional groups such as hydroxyl, carbonyl, and alkyl groups.
Scientific Research Applications
1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]hept-2-yl)ethanamine: A similar compound with slight structural differences.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups.
Uniqueness
1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride is unique due to its specific stereochemistry and the presence of the ethanamine group. This combination of features makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-7(10)9-4-2-8(6-9)3-5-9;/h7-8H,2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPBNZRRYFODGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(C1)CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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